molecular formula C16H13BrN2 B14509824 3-(Bromomethyl)-1,4-diphenyl-1H-pyrazole CAS No. 62810-75-7

3-(Bromomethyl)-1,4-diphenyl-1H-pyrazole

Cat. No.: B14509824
CAS No.: 62810-75-7
M. Wt: 313.19 g/mol
InChI Key: DNZYLNQLPCWZJZ-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-1,4-diphenyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a bromomethyl group at the 3-position and two phenyl groups at the 1 and 4 positions of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-1,4-diphenyl-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of a suitable precursor, such as 1,4-diphenyl-1H-pyrazole, using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an inert solvent such as dichloromethane under controlled temperature conditions to ensure selective bromination at the 3-position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents, along with efficient purification techniques such as recrystallization or chromatography, ensures the production of high-quality compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-1,4-diphenyl-1H-pyrazole undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted pyrazoles.

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromomethyl group, to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Bromomethyl)-1,4-diphenyl-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-1,4-diphenyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromomethyl group can act as an electrophilic site, facilitating covalent binding to nucleophilic residues in proteins, thereby altering their function. The phenyl groups contribute to the compound’s hydrophobic interactions, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Bromomethyl)-1,4-diphenyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two phenyl groups enhances its stability and potential for π-π interactions, making it a valuable intermediate in organic synthesis and a promising candidate for drug development .

Properties

CAS No.

62810-75-7

Molecular Formula

C16H13BrN2

Molecular Weight

313.19 g/mol

IUPAC Name

3-(bromomethyl)-1,4-diphenylpyrazole

InChI

InChI=1S/C16H13BrN2/c17-11-16-15(13-7-3-1-4-8-13)12-19(18-16)14-9-5-2-6-10-14/h1-10,12H,11H2

InChI Key

DNZYLNQLPCWZJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN(N=C2CBr)C3=CC=CC=C3

Origin of Product

United States

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